4-(溴甲基)-2-甲氧基吡啶氢溴酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

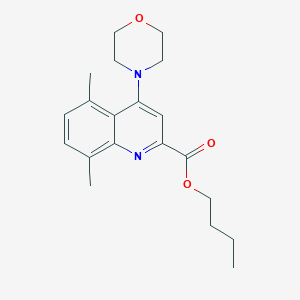

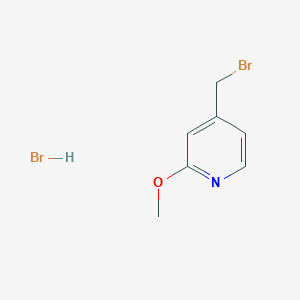

The compound "4-(Bromomethyl)-2-methoxypyridine hydrobromide" is a brominated pyridine derivative that is of interest due to its potential applications in various chemical syntheses. Pyridine derivatives are known for their versatility in organic chemistry, serving as building blocks for pharmaceuticals, agrochemicals, and materials science. The presence of a bromomethyl group and a methoxy substituent on the pyridine ring suggests that this compound could be useful in nucleophilic substitution reactions and as an intermediate in the synthesis of more complex molecules.

Synthesis Analysis

The synthesis of brominated pyridine derivatives can be achieved through various methods. For instance, the synthesis of bromido gold(i) complexes with a 2-methoxypyridin-5-yl residue indicates the potential for creating complex structures starting from methoxypyridine precursors . Similarly, the preparation of terpyridines functionalized with bromide groups suggests that brominated pyridines can be further functionalized to create a wide range of compounds . An efficient synthesis route for a related compound, 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, involves multiple steps including methoxylation, selective halogenation, and nucleophilic substitution, which could be adapted for the synthesis of "4-(Bromomethyl)-2-methoxypyridine hydrobromide" .

Molecular Structure Analysis

The molecular structure of brominated pyridines can be complex and is often characterized using techniques such as X-ray crystallography. For example, the crystal structure of 2-bromo-4-hydroxypyridine demonstrates the presence of hydrogen and halogen bonding, which could be relevant for understanding the structural properties of "4-(Bromomethyl)-2-methoxypyridine hydrobromide" . The analysis of the crystal structure of related compounds can provide insights into the potential reactivity and interactions of the bromomethyl and methoxy groups in the target compound.

Chemical Reactions Analysis

Brominated pyridines participate in a variety of chemical reactions. The presence of a bromomethyl group in "4-(Bromomethyl)-2-methoxypyridine hydrobromide" suggests that it could undergo nucleophilic substitution reactions, where the bromide acts as a leaving group. This is supported by the synthesis of a benzimidazole derivative from a methoxypropoxy-methylpyridine, where a chloromethyl group is used for further functionalization . Additionally, the reactivity of the methoxy group could be exploited in reactions such as O-alkylation or as a directing group in metal-catalyzed cross-coupling reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of "4-(Bromomethyl)-2-methoxypyridine hydrobromide" can be inferred from related compounds. For example, the synthesis and characterization of 4-methoxy-2,3,5-trimethylpyridine provide insights into the potential behavior of methoxy-substituted pyridines . The solubility, melting point, and stability of the compound would be influenced by the presence of the bromomethyl and methoxy groups. Spectroscopic methods such as IR, NMR, and UV-vis absorption can be used to analyze these properties, as demonstrated in the study of 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile .

科学研究应用

质子化位点和氢键

对 4-(溴甲基)-2-甲氧基吡啶氢溴酸盐衍生物的研究,如 N-(6-甲氧基吡啶-3-基)-4-(吡啶-2-基)噻唑-2-胺单氢溴酸盐,揭示了质子化和分子间氢键模式的不同位点。这些发现对于理解晶体结构中的分子构象和相互作用非常重要 (Böck 等人,2021)。

高分子化学和动力学

已经探索了 4-溴甲基吡啶及其衍生物的聚合,从而深入了解了所得聚合物的反应性和稳定性。这项研究对于开发具有特定化学和物理性质的新材料至关重要 (Monmoton 等人,2008)。

药物化学中的合成和表征

具有 2-甲氧基吡啶-5-基残基的溴化金(i)配合物的合成和表征证明了这些配合物在医药应用中的潜力,特别是在癌症研究中。这项研究强调了此类配合物在开发新的治疗剂中的作用 (Gallati 等人,2020)。

开环聚合

已使用 4-甲氧基吡啶等催化剂促进了 O-羧酸酐单体的开环聚合 (ROP)。这项研究有助于高分子科学领域,特别是在合成可生物降解聚合物方面 (Pounder 等人,2011)。

石松生物碱的合成

甲氧基吡啶已用于石松生物碱的合成中,展示了它们在有机合成和药物化学中的重要性。此类研究有助于开发天然产物中发现的复杂分子结构 (Bisai & Sarpong, 2010)。

安全和危害

4-(Bromomethyl)-2-methoxypyridine hydrobromide is considered hazardous. It causes severe skin burns and eye damage and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/clothing/eye/face protection . In case of contact with skin or eyes, immediate medical attention is required .

属性

IUPAC Name |

4-(bromomethyl)-2-methoxypyridine;hydrobromide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO.BrH/c1-10-7-4-6(5-8)2-3-9-7;/h2-4H,5H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRHVZYMSBGBFCP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

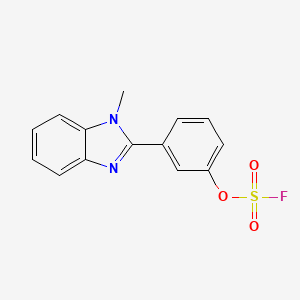

COC1=NC=CC(=C1)CBr.Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9Br2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.96 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Bromomethyl)-2-methoxypyridine hydrobromide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[3-(2-Methylphenyl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B3016656.png)

![1-{[1,2,4]Triazolo[4,3-a]pyrazin-8-yl}piperidin-3-ol](/img/structure/B3016658.png)

![(Z)-ethyl 1-isopropyl-2-((4-methyl-3-nitrobenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B3016661.png)

![2-cyano-N-[3-(morpholin-4-ylcarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl]acetamide](/img/structure/B3016665.png)

![ethyl 2-({[(4-benzyl-5-{[(phenoxyacetyl)amino]methyl}-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B3016670.png)

![methyl 3-[1-benzyl-4-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)piperidin-3-yl]propanoate](/img/structure/B3016671.png)